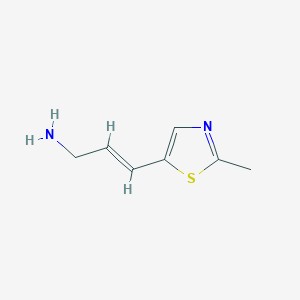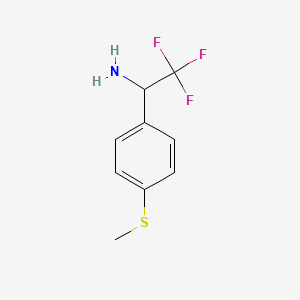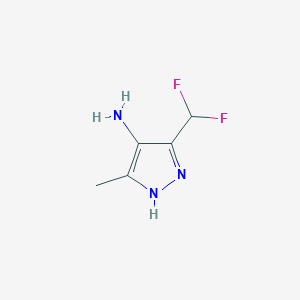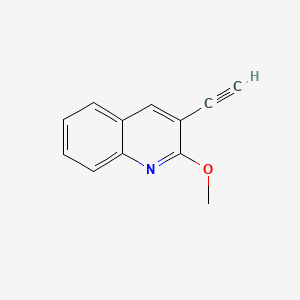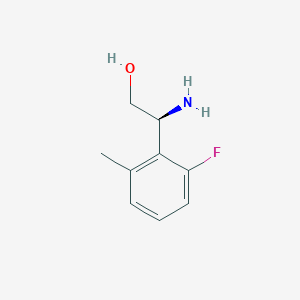
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated aromatic compound, such as 2-fluoro-6-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino alcohol through a series of reactions, including reduction and amination.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of chiral catalysts can enhance the efficiency and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-fluoro-6-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-fluoro-6-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-methoxy-6-methylphenyl)ethan-1-ol.
Scientific Research Applications
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(2-fluoro-6-methylphenyl)ethanol: A racemic mixture of both enantiomers.
2-amino-2-(2-chloro-6-methylphenyl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-fluoro-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
IUXXTLKYZVLBJO-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


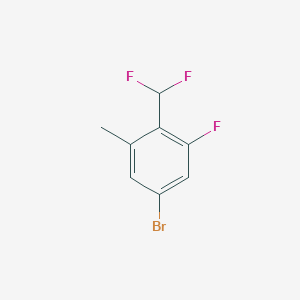
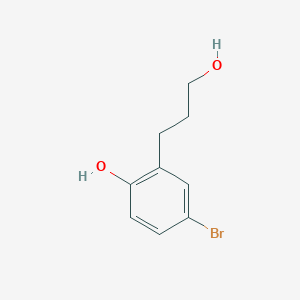
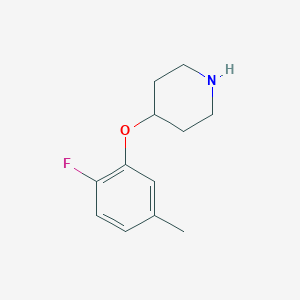

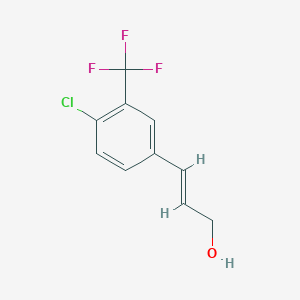

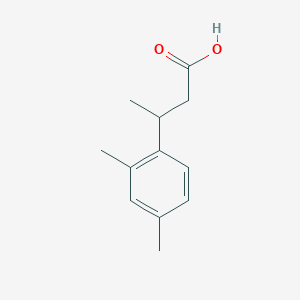
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
